molecular formula C20H13ClN2 B5790201 2-(3-chlorophenyl)-3-phenylquinoxaline

2-(3-chlorophenyl)-3-phenylquinoxaline

Cat. No.: B5790201
M. Wt: 316.8 g/mol
InChI Key: PEZWWBDREVNGLQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoxaline core substituted with a 3-chlorophenyl group and a phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-3-phenylquinoxaline typically involves the condensation of 3-chloroaniline with benzil in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. Common catalysts used in this reaction include acetic acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoxaline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Due to its biological activities, 2-(3-chlorophenyl)-3-phenylquinoxaline is being investigated for its potential use in cancer therapy and as an anti-inflammatory agent.

    Industry: The compound is used in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activities of 2-(3-chlorophenyl)-3-phenylquinoxaline are primarily attributed to its ability to interact with various molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also exhibits antioxidant properties, which contribute to its anti-inflammatory and anticancer activities. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-3-phenylquinoxaline can be compared with other quinoxaline derivatives such as:

    2-Phenylquinoxaline: Lacks the chlorophenyl group, resulting in different biological activities and chemical reactivity.

    2-(4-Chlorophenyl)-3-phenylquinoxaline: Similar structure but with the chlorine atom at the para position, which can lead to variations in its biological activities.

    2-(3-Bromophenyl)-3-phenylquinoxaline: Substitution of chlorine with bromine can affect the compound’s reactivity and biological properties.

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2/c21-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)22-17-11-4-5-12-18(17)23-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWWBDREVNGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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